1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
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Overview
Description
1-(4-ethylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, commonly known as EMPPH, is a chemical compound that has been extensively studied for its potential use in scientific research. EMPPH is a hydrazone derivative of ethylphenylketone and has been found to possess significant biological activity.
Mechanism of Action
The exact mechanism of action of EMPPH is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes. EMPPH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
EMPPH has been found to possess significant biological activity and has been shown to exert a range of biochemical and physiological effects. It has been found to exhibit anti-tumor and anti-inflammatory properties, as well as significant antioxidant activity. EMPPH has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EMPPH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has also been found to exhibit significant biological activity, making it a promising compound for use in various fields of scientific research. However, there are also some limitations to the use of EMPPH in lab experiments. Its exact mechanism of action is not yet fully understood, and further research is needed to fully elucidate its biological effects.
Future Directions
There are several future directions for the study of EMPPH. Further research is needed to fully understand its mechanism of action and the specific signaling pathways that it modulates. EMPPH also shows potential for use in the treatment of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications. Additionally, EMPPH could be studied for its potential use in the development of new anti-tumor and anti-inflammatory agents.
Scientific Research Applications
EMPPH has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-tumor and anti-inflammatory properties. EMPPH has also been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-4-17-10-12-18(13-11-17)15(2)24-25-21-14-20(22-16(3)23-21)19-8-6-5-7-9-19/h5-14H,4H2,1-3H3,(H,22,23,25)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQEGCSJSUPJC-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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